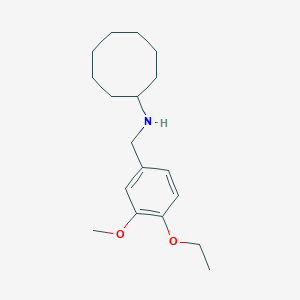

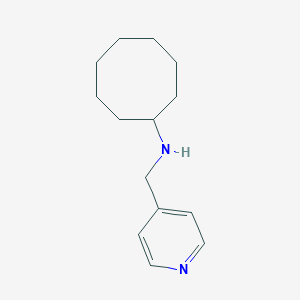

![molecular formula C19H28N2 B499443 N-[4-(dimethylamino)benzyl]adamantan-1-amine CAS No. 289713-75-3](/img/structure/B499443.png)

N-[4-(dimethylamino)benzyl]adamantan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(dimethylamino)benzyl]adamantan-1-amine” is a chemical compound with the molecular formula C19H28N2 and a molecular weight of 284.44 . It is used for proteomics research .

Synthesis Analysis

The synthesis of adamantane derivatives, such as “this compound”, involves various methods. One of the promising lines of research in adamantane chemistry involves double-bonded adamantane derivatives due to their high reactivity. These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is based on the adamantane core, which is a highly symmetrical molecule derived from a cubic polyhedron. The molecule has a molecular formula of C19H28N2 .Chemical Reactions Analysis

The chemical reactions involving “this compound” are carried out in sulfuric acid media. A number of new cage aminoamides have been synthesized by reactions of N-(1-adamantyl)-2-chloroacet-amide with nitrogen-containing nucleophiles .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 284.44 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available literature.Applications De Recherche Scientifique

Benzyl Substituted Phenethylamines

N-benzyl substituted phenethylamines, which include substances similar to N-[4-(dimethylamino)benzyl]adamantan-1-amine, are significant in the current drug abuse market. These compounds, such as 25C-NBOMe (N-benzyl derivative of the psychedelic chloro-substituted dimethoxy-phenethylamine), are known for their high potency. The available literature presents comprehensive details on the chemistry, pharmacology, toxicology, and legislative status of these substances. As designer drugs, these compounds are subject to increased attention due to their potential for abuse and associated health risks (Nikolaou et al., 2016).

L-Proline Catalysis in Organic Chemistry

L-Proline, a natural amino acid, is a bifunctional organo-catalyst that has shown significant applications in various asymmetric syntheses in organic chemistry. These applications include well-known reactions such as Aldol condensation, Mannich reaction, and Michael Addition. L-Proline's role as a 'Green catalyst' in the synthesis of heterocyclic skeletons like coumarin, spiro-oxindoles, and benzothiazoles has been acknowledged. Its wide-ranging applications in organic chemistry underline the potential versatility of similar compounds, potentially including this compound, in catalysis and synthesis (Thorat et al., 2022).

NBOMe Hallucinogens

NBOMes, N-2-methoxy-benzyl substituted 2C class of hallucinogens, have been a subject of significant research due to their high potency and popularity in the drug market. These compounds act as potent agonists of the 5-HT2A receptor, leading to several severe intoxications and fatalities. The increased use of these substances raises public health concerns, and their ease of synthesis suggests that their recreational use might become more widespread. The research on NBOMes is crucial in understanding the pharmacological and toxicological profiles of similar compounds, including this compound (Kyriakou et al., 2015).

NBOMe and Serotonin Syndrome

The use of new psychoactive substances (NPS) like NBOMes has been linked to Serotonin Syndrome (SS), a potentially life-threatening condition resulting from over-activation of the serotoninergic system. The study systematically reviews the association between SS and NPS intake, highlighting the risks of these substances. The findings underline the importance of awareness among clinicians and the public about the potential risks associated with NPS, including compounds similar to this compound (Schifano et al., 2021).

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)phenyl]methyl]adamantan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2/c1-21(2)18-5-3-14(4-6-18)13-20-19-10-15-7-16(11-19)9-17(8-15)12-19/h3-6,15-17,20H,7-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTHUTYBUOIBKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

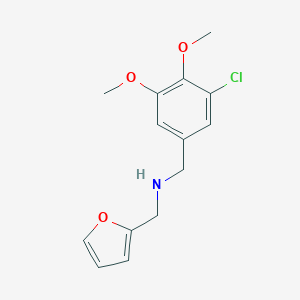

![N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B499364.png)

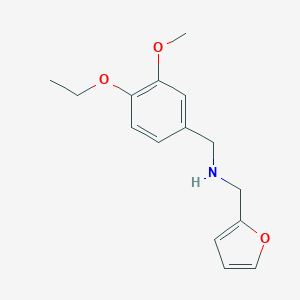

![1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B499367.png)

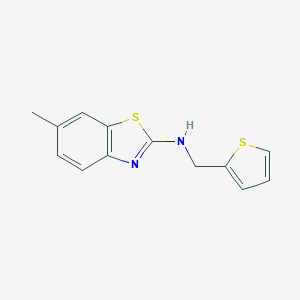

![1-(furan-2-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]methanamine](/img/structure/B499370.png)

![N-cyclopropyl-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B499371.png)

![2-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}ethanol](/img/structure/B499372.png)

![1-(furan-2-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B499376.png)

![4-{[(Furan-2-ylmethyl)amino]methyl}benzoic acid](/img/structure/B499378.png)

![2-[(2-Furylmethyl)amino]-1-phenyl-1-propanol](/img/structure/B499379.png)

![N-cyclooctyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B499382.png)